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Foreword: Bridging Phytochemistry and
Pharmacology

In the landscape of modern drug discovery, natural products remain a cornerstone of
innovation, offering unparalleled chemical diversity and biological activity. Among these, the
anthocyanins—a class of flavonoids responsible for the vibrant hues of many fruits and flowers
—have garnered significant scientific interest. This guide focuses on a specific anthocyanin,
Petunidin 3-glucoside (Pt 3-glc), a compound with emerging potential as a multi-target
therapeutic agent. Found in berries, grapes, and other plants, its unique chemical structure
underpins a range of promising bioactivities.[1][2]

This document is designed for researchers, scientists, and drug development professionals. It
moves beyond a simple literature review to provide a practical, in-depth guide to investigating
the therapeutic utility of Petunidin 3-glucoside. We will delve into its core mechanisms of
action, provide validated, step-by-step experimental protocols for its evaluation, and offer
insights into the causality behind methodological choices. Our objective is to equip you with the
foundational knowledge and practical frameworks necessary to explore and validate the
potential of this compelling natural compound.
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Section 1: Core Therapeutic Postulates and
Mechanisms of Action

Petunidin 3-glucoside's therapeutic potential is primarily attributed to its potent antioxidant
and anti-inflammatory properties, which form the basis for its efficacy in more complex
pathological contexts such as neurodegeneration and cancer.[1][3][4]

Foundational Bioactivity: Antioxidant and Radical
Scavenging Capacity

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and
the body's ability to neutralize them, is a key pathogenic factor in numerous diseases.[5]
Petunidin 3-glucoside, like other anthocyanins, is a powerful antioxidant.[2][6][7] Its efficacy
stems from the hydroxyl groups on its B-ring, which can donate hydrogen atoms to stabilize
free radicals, thereby terminating damaging chain reactions.[6][7]

Key Mechanistic Actions:

o Direct Radical Scavenging: Directly neutralizes superoxide anions, hydroxyl radicals, and
other ROS.

» Upregulation of Endogenous Antioxidant Enzymes: Evidence suggests that petunidin can
activate the Nrf2 antioxidant response pathway, leading to increased production of protective
enzymes like superoxide dismutase (SOD) and catalase.[1]

The following diagram illustrates the fundamental principle of radical scavenging, a primary
antioxidant mechanism.
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Caption: Radical scavenging action of Petunidin 3-glucoside.

Attenuation of Inflammatory Pathways

Chronic inflammation is a critical component of diseases ranging from metabolic syndrome to
cancer. Petunidin 3-glucoside has demonstrated significant anti-inflammatory effects.[3][4] A
primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-kB) signaling pathway,
a central regulator of the inflammatory response.[8][9]

Key Mechanistic Actions:

« Inhibition of NF-kB Activation: By potentially acting on upstream kinases like those in the
PI3K/PKB and MAPK pathways, Petunidin 3-glucoside can prevent the degradation of
IKkBa, the inhibitory protein that sequesters NF-kB in the cytoplasm.[9][10]

o Downregulation of Pro-inflammatory Mediators: Preventing NF-kB's translocation to the
nucleus blocks the transcription of target genes, thereby reducing the expression of pro-
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inflammatory enzymes (COX-2, INOS) and cytokines (IL-1[3, IL-6, TNF-a).[8][9][11]

The diagram below outlines the NF-kB signaling cascade and the proposed point of

intervention for Petunidin 3-glucoside.
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Caption: Inhibition of the NF-kB inflammatory pathway.

Neuroprotective Effects

The brain is highly susceptible to oxidative stress and inflammation, key drivers of
neurodegenerative diseases. Petunidin 3-glucoside's ability to cross the blood-brain barrier
and exert its antioxidant and anti-inflammatory effects makes it a candidate for neuroprotection.
[8][12] Studies on a related compound, Petunidin-3-O-(trans-p-coumaroylrutinoside)-5-O-
glucoside (PtCG), have shown it can ameliorate cognitive decline in aging models.[8][13]

Key Mechanistic Actions:

o Reduction of Neuroinflammation: Suppresses the overactivation of microglia and astrocytes,
which produce high levels of pro-inflammatory factors in neurodegenerative states.[8]

e Inhibition of Amyloid-Beta (AB) Accumulation: Downregulates the expression of 3-secretase
1 (BACE-1), an enzyme critical for the production of AR peptides that form plaques in
Alzheimer's disease.[8]

o Preservation of Synaptic Function: Protects neurons from damage, thereby preserving
synaptic quantity and function, which is crucial for learning and memory.[8][13]

Anti-Cancer Potential

The hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and
inflammation, are all processes that can be modulated by anthocyanins. Petunidin has been
shown to possess anti-proliferative and apoptosis-inducing effects on cancer cells.[1] While
direct studies on Petunidin 3-glucoside are emerging, data from similar anthocyanins like
cyanidin 3-glucoside and peonidin 3-glucoside provide a strong rationale for its investigation.
[14][15][16]

Key Mechanistic Actions:

o Cell Cycle Arrest: Can induce cell cycle arrest, often at the G2/M phase, by down-regulating
the expression of key cell cycle proteins like cyclin-dependent kinases (CDK-1, CDK-2) and
cyclins (Cyclin B1).[1][14][16]
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 Induction of Apoptosis: Promotes programmed cell death in cancer cells through
mechanisms such as the activation of caspase-3.[1][14][16]

» Anti-Metastatic Effects: May inhibit the invasion and motility of cancer cells by reducing the
secretion of matrix metalloproteinases (MMPs).[1]

Section 2: Methodologies for Preclinical Evaluation

This section provides detailed, self-validating protocols for assessing the therapeutic postulates
described above. The causality behind key steps is explained to ensure robust and
reproducible experimental design.

Quantifying Antioxidant Capacity: In Vitro Assays

A multi-assay approach is crucial as different assays reflect different aspects of antioxidant
action.[5][17] Commonly used methods include DPPH, ABTS, and FRAP assays.[6][7][18]

Table 1: Comparison of Common In Vitro Antioxidant Assays

Assay Principle Measures Rationale for Use
Simple, rapid, and
Reduction of the ] widely used for initial
] Hydrogen-donating ) ]
DPPH stable DPPH radical bilt screening of radical
ability.
by an antioxidant. Y scavenging activity.[5]
[18]
Applicable to both
_ _ hydrophilic and
Reduction of the Scavenging of a ] N
ABTS ] ] ] ] lipophilic compounds;
ABTS radical cation. different radical type. )
less prone to steric
hindrance.[18][19]
Reduction of a ferric- Measures the ability of
tripyridyltriazine Reducing power a compound to reduce
FRAP complex (Fe3*-TPTZ) (electron-donating an oxidant, a key

to its ferrous form
(Fez).

ability).

antioxidant function.[5]
[18]

© 2025 BenchChem. All rights reserved.

6/20

Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC11428540/
https://pubmed.ncbi.nlm.nih.gov/16573384/
https://www.tandfonline.com/doi/abs/10.1207/s15327914nc5302_12
https://pmc.ncbi.nlm.nih.gov/articles/PMC11428540/
https://www.researchgate.net/publication/288458243_In_vitro_methods_for_estimation_of_the_antioxidant_activity_of_natural_compounds
https://pmc.ncbi.nlm.nih.gov/articles/PMC5164913/
https://pubmed.ncbi.nlm.nih.gov/38888327/
https://pubs.acs.org/doi/10.1021/acs.jafc.4c03237
https://www.researchgate.net/post/Which-assays-are-suitable-for-in-vitro-antioxidant-determination-of-natural-plant-extracts
https://www.researchgate.net/publication/288458243_In_vitro_methods_for_estimation_of_the_antioxidant_activity_of_natural_compounds
https://www.researchgate.net/post/Which-assays-are-suitable-for-in-vitro-antioxidant-determination-of-natural-plant-extracts
https://www.researchgate.net/post/Which-assays-are-suitable-for-in-vitro-antioxidant-determination-of-natural-plant-extracts
https://pmc.ncbi.nlm.nih.gov/articles/PMC5855372/
https://www.researchgate.net/publication/288458243_In_vitro_methods_for_estimation_of_the_antioxidant_activity_of_natural_compounds
https://www.researchgate.net/post/Which-assays-are-suitable-for-in-vitro-antioxidant-determination-of-natural-plant-extracts
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3029599?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Protocol 2.1.1: DPPH Radical Scavenging Assay

Objective: To determine the concentration of Petunidin 3-glucoside required to scavenge 50%
of DPPH radicals (ICso).

Materials:

Petunidin 3-glucoside (high purity standard)

2,2-diphenyl-1-picrylhydrazyl (DPPH)

Methanol (analytical grade)

Ascorbic acid (positive control)

96-well microplate

Microplate reader (spectrophotometer)
Step-by-Step Methodology:
o Reagent Preparation:

o DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store
in the dark at 4°C. Causality: The DPPH radical is light-sensitive; protection from light is
essential for stability.

o Test Compound Stock Solution: Prepare a 1 mg/mL stock of Petunidin 3-glucoside in
methanol.

o Serial Dilutions: Prepare a range of working concentrations (e.g., 1, 5, 10, 25, 50, 100
pg/mL) from the stock solution using methanol.

o Positive Control: Prepare serial dilutions of ascorbic acid with the same concentration
range.

o Assay Procedure:
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o In a 96-well plate, add 100 pL of each dilution of the test compound or positive control to
respective wells.

o Add 100 pL of the DPPH stock solution to all wells.
o Negative Control: Add 100 pL of methanol and 100 pL of the DPPH solution.

o Blank: Add 200 pL of methanol.

e Incubation and Measurement:

o Shake the plate gently and incubate for 30 minutes at room temperature in the dark.
Causality: Incubation allows the scavenging reaction to reach a stable endpoint.

o Measure the absorbance at 517 nm using a microplate reader.
o Data Analysis:

o Calculate the percentage of scavenging activity using the formula: % Scavenging =
[(Abs_control - Abs_sample) / Abs_control] * 100

o Plot the % scavenging against the concentration of Petunidin 3-glucoside.

o Determine the ICso value (concentration that causes 50% inhibition) using non-linear
regression analysis.

o Self-Validation: The positive control (ascorbic acid) should yield a low ICso value,
confirming the assay is performing correctly. The Z' factor can also be calculated to assess
assay quality.[11]

Evaluating Anti-Inflammatory Efficacy: Cell-Based
Assays

Cell-based assays provide a more biologically relevant context than simple chemical tests.[10]
[20] The use of lipopolysaccharide (LPS)-stimulated macrophages is a standard model for
mimicking bacterial-induced inflammation.[10][11]
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Protocol 2.2.1: Inhibition of Nitric Oxide (NO) and Pro-Inflammatory
Cytokines in RAW 264.7 Macrophages

Objective: To quantify the ability of Petunidin 3-glucoside to inhibit the production of NO, TNF-
a, and IL-6 in activated macrophages.

Materials:
 RAW 264.7 murine macrophage cell line
o DMEM medium with 10% FBS and 1% Penicillin-Streptomycin
» Lipopolysaccharide (LPS) from E. coli
e Petunidin 3-glucoside
o Dexamethasone (positive control)
o Griess Reagent Kit (for NO measurement)
o ELISA Kits for mouse TNF-a and IL-6
o MTT Assay Kit (for cytotoxicity assessment)
Step-by-Step Methodology:
e Cell Culture and Seeding:
o Culture RAW 264.7 cells in complete DMEM at 37°C, 5% CO-.

o Seed cells into a 96-well plate at a density of 5 x 10* cells/well and allow them to adhere
overnight. Causality: Overnight adherence ensures cells are in a healthy, responsive state
before treatment.

o Cytotoxicity Assessment (Crucial for Self-Validation):

o In a separate plate, treat cells with the same concentrations of Petunidin 3-glucoside to
be used in the anti-inflammatory assay (without LPS).
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o Incubate for 24 hours and perform an MTT assay to determine the non-toxic concentration
range. Causality: This step is essential to ensure that any reduction in inflammatory
markers is due to a specific anti-inflammatory effect, not simply cell death.

e Treatment and Stimulation:

[¢]

Pre-treat the adhered cells with various non-toxic concentrations of Petunidin 3-
glucoside or Dexamethasone for 1-2 hours.

[¢]

Stimulate the cells by adding LPS to a final concentration of 1 pg/mL.

o

Control Groups: Include wells with (a) cells only (negative control), and (b) cells + LPS
(positive inflammation control).

[¢]

Incubate the plate for 24 hours.
e Measurement of Inflammatory Markers:

o NO Measurement: Collect 50 pL of the cell culture supernatant. Measure the nitrite
concentration (a stable product of NO) using the Griess Reagent according to the
manufacturer's protocol.

o Cytokine Measurement: Collect the remaining supernatant and measure TNF-a and IL-6
concentrations using their respective ELISA kits, following the manufacturer's instructions.

o Data Analysis:
o Normalize the data by expressing the results as a percentage of the LPS-only control.
o Calculate ICso values for the inhibition of NO, TNF-a, and IL-6.

o Self-Validation: Dexamethasone should potently inhibit all markers. The negative control
should show minimal levels of these markers, while the LPS-only group should show a
robust increase.

The following diagram outlines the workflow for this cell-based anti-inflammatory screen.
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Caption: Experimental workflow for in vitro anti-inflammatory evaluation.
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Assessing Neuroprotective Potential: In Vitro Model

In vitro models of neurodegeneration are essential for initial screening and mechanistic studies.
[21][22][23] The SH-SY5Y human neuroblastoma cell line is a common model, as it can be
differentiated to exhibit neuron-like characteristics.[22]

Protocol 2.3.1: Protection Against Oxidative Stress-Induced Cell
Death in SH-SY5Y Cells

Objective: To determine if Petunidin 3-glucoside can protect neuronal cells from death
induced by an oxidative neurotoxin like D-galactose or MPP+.[8][22]

Materials:

e SH-SY5Y human neuroblastoma cell line

e DMEM/F12 medium with 10% FBS

o D-galactose or 1-methyl-4-phenylpyridinium (MPP+)
e Petunidin 3-glucoside

e MTT Assay Kit (for cell viability)

o DCFH-DA dye (for intracellular ROS measurement)

Antibodies for Western Blot (e.g., BACE-1, cleaved caspase-3, [3-actin)
Step-by-Step Methodology:

e Cell Culture and Differentiation (Optional but Recommended):

o Culture SH-SY5Y cells in complete medium.

o For a more neuron-like phenotype, differentiate cells by treating with low-serum medium
containing retinoic acid (10 uM) for 5-7 days.

o Treatment and Toxin Exposure:
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o Seed differentiated or undifferentiated cells in 96-well (for viability/ROS) or 6-well (for
Western Blot) plates.

o Pre-treat cells with non-toxic concentrations of Petunidin 3-glucoside for 2-4 hours.
o Induce neurotoxicity by adding D-galactose (e.g., 50 mM) or MPP+ (e.g., 1 mM).
o Control Groups: Include (a) untreated cells, (b) cells + toxin only.

o Incubate for 24-48 hours.

o Endpoint Measurements:

o Cell Viability: Perform an MTT assay to quantify cell survival. An increase in viability in the
P3G-treated group compared to the toxin-only group indicates protection.

o Intracellular ROS: Load cells with DCFH-DA dye. The dye fluoresces upon oxidation by
ROS. Measure fluorescence using a plate reader or microscope. A decrease in
fluorescence indicates reduced oxidative stress.[22]

o Western Blot: Lyse cells from 6-well plates and extract proteins.[22] Perform Western
blotting to measure the expression of key proteins like BACE-1 (related to Alzheimer's
pathology) and cleaved caspase-3 (a marker of apoptosis).[8] B-actin is used as a loading
control for validation.

o Data Analysis:
o Express cell viability and ROS levels as a percentage of the untreated control.
o Quantify Western blot bands using densitometry software (e.g., ImageJ).

o Self-Validation: The toxin-only group must show a significant decrease in viability and an
increase in ROS and apoptotic markers compared to the untreated control, confirming the
model's validity.

Investigating Anti-Cancer Activity: In Vitro and In Vivo
Models
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Evaluating anti-cancer potential requires a tiered approach, starting with in vitro cell line studies
and progressing to in vivo animal models for compounds that show significant promise.[24][25]
[26]

Protocol 2.4.1: In Vitro Cell Proliferation and Apoptosis Assay

Objective: To assess the effect of Petunidin 3-glucoside on the proliferation and apoptosis of
a selected cancer cell line (e.g., HS578T breast cancer or HCT116 colon cancer).

Materials:

Cancer cell line of interest

o Appropriate culture medium
e Petunidin 3-glucoside
e Doxorubicin (positive control)
e MTT Assay Kit
e Annexin V-FITC/Propidium lodide (PI) Apoptosis Detection Kit
e Flow cytometer
Step-by-Step Methodology:
e Cell Culture and Treatment:
o Seed cancer cells in 96-well (MTT) or 6-well (apoptosis) plates.

o Treat with a range of concentrations of Petunidin 3-glucoside or Doxorubicin for 24, 48,
and 72 hours.

» Proliferation Assessment:
o At each time point, perform an MTT assay to determine cell viability.

o Calculate the ICso for proliferation inhibition at each time point.
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e Apoptosis Assessment:
o After treatment (e.g., 48 hours), harvest the cells.

o Stain cells with Annexin V-FITC and Pl according to the kit protocol. Causality: Annexin V
binds to phosphatidylserine on the outer membrane of early apoptotic cells, while PI
enters late apoptotic/necrotic cells with compromised membranes. This dual staining
allows for the differentiation of cell populations.

o Analyze the stained cells using a flow cytometer.
e Data Analysis:

o Quantify the percentage of cells in different quadrants: viable (Annexin V-/PI-), early
apoptotic (Annexin V+/PIl-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/Pl+).

o A dose-dependent increase in the apoptotic populations indicates the compound induces
programmed cell death.

o Self-Validation: The positive control, Doxorubicin, should show a potent, dose-dependent
decrease in viability and a significant increase in apoptosis.

Protocol 2.4.2: Conceptual Framework for an In Vivo Xenograft Study

Objective: To evaluate the tumor growth-inhibitory effect of Petunidin 3-glucoside in a living
organism. This is a critical step in preclinical drug development.[24][25][27]

Conceptual Workflow:

» Model Selection: Use immunodeficient mice (e.g., Athymic Nude or NSG) to prevent
rejection of human tumor cells.[24]

e Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5
million cells) into the flank of each mouse.

e Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-150 mms).
Randomize mice into treatment groups (e.g., Vehicle Control, Petunidin 3-glucoside low
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dose, P3G high dose, Positive Control drug). Causality: Randomization is essential to
minimize bias and ensure that any observed differences are due to the treatment.

o Treatment Administration: Administer the compound daily via an appropriate route (e.g., oral
gavage, intraperitoneal injection).

e Monitoring: Measure tumor volume (using calipers) and mouse body weight 2-3 times per
week. Body weight is a key indicator of systemic toxicity.

e Endpoint and Analysis:
o When tumors in the control group reach a predetermined size, euthanize all mice.

o Excise the tumors, weigh them, and process them for further analysis (e.g., histology,
Western blot).

o The primary endpoint is Tumor Growth Inhibition (TGI).

o Self-Validation: The vehicle control group should show progressive tumor growth. The
positive control group should show significant TGI.

The diagram below illustrates the logical flow of a typical xenograft study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 19/ 20 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC5164913/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5164913/
https://www.researchgate.net/post/Which-assays-are-suitable-for-in-vitro-antioxidant-determination-of-natural-plant-extracts
https://pmc.ncbi.nlm.nih.gov/articles/PMC5855372/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5855372/
https://pubmed.ncbi.nlm.nih.gov/25053041/
https://pubmed.ncbi.nlm.nih.gov/25053041/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11477376/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11477376/
https://pdf.benchchem.com/1681/Application_Notes_In_Vitro_Assessment_of_Neuroprotection_by_Schisanhenol.pdf
https://pubmed.ncbi.nlm.nih.gov/39408802/
https://pubmed.ncbi.nlm.nih.gov/39408802/
https://www.researchgate.net/publication/379650302_Natural_Product_Testing_Selecting_in_vivo_Anticancer_Assay_Model
https://pdf.benchchem.com/1314/Validating_the_Anticancer_Activity_of_Natural_Compounds_In_Vivo_A_Comparative_Guide.pdf
https://www.mdpi.com/2227-9059/12/1/201
https://pmc.ncbi.nlm.nih.gov/articles/PMC2765512/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2765512/
https://www.benchchem.com/product/b3029599#petunidin-3-glucoside-as-a-potential-therapeutic-agent
https://www.benchchem.com/product/b3029599#petunidin-3-glucoside-as-a-potential-therapeutic-agent
https://www.benchchem.com/product/b3029599#petunidin-3-glucoside-as-a-potential-therapeutic-agent
https://www.benchchem.com/product/b3029599#petunidin-3-glucoside-as-a-potential-therapeutic-agent
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3029599?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3029599?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 20/ 20 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3029599?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

